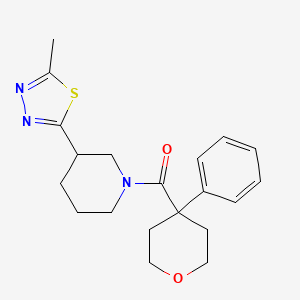
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, also known as 3-MeTDP, is a synthetic molecule that has been studied for its potential to be used as a therapeutic drug. It is a member of the piperidine family of molecules and is composed of a five-membered heterocyclic ring with a methyl-thiadiazole moiety. 3-MeTDP has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
科学的研究の応用
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent and for its potential to be used as an antidepressant.
作用機序
The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound is thought to act as an antioxidant, which could potentially reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to reduce inflammation and to act as an antidepressant. Additionally, this compound has been studied for its potential to reduce oxidative stress, which could potentially reduce the risk of certain diseases, such as cancer.
実験室実験の利点と制限
The advantages of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include its low cost, its ease of synthesis, and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, this compound has been studied for its potential to reduce inflammation and to act as an antioxidant.
The limitations of using this compound in laboratory experiments include the lack of understanding of the mechanism of action and the lack of long-term safety data. Additionally, this compound has not been approved by the FDA for use in humans, and therefore should not be used in humans.
将来の方向性
Future research should focus on further understanding the mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, further research should focus on the potential of this compound to reduce inflammation and to act as an antioxidant. Additionally, further research should focus on the long-term safety and efficacy of this compound. Finally, further research should focus on the potential of this compound to be used as an antidepressant and its potential to reduce oxidative stress.
合成法
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl chloride. This reaction can be carried out in the presence of a base, such as pyridine, and yields this compound as the product. Additionally, this compound can be synthesized from the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl bromide in the presence of a base, such as sodium hydroxide.
特性
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-21-22-18(26-15)16-6-5-11-23(14-16)19(24)20(9-12-25-13-10-20)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZORCRPWVJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide](/img/structure/B6587307.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587312.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587313.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
![1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B6587348.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6587354.png)
![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)
![2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6587379.png)
![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)
![3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B6587401.png)
![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6587410.png)